Cas no 2137776-89-5 (3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole)

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole 化学的及び物理的性質
名前と識別子
-
- 3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole
- 2137776-89-5
- EN300-784256
-
- インチ: 1S/C12H20N2/c1-3-4-5-11-10-8-9(2)6-7-12(10)14-13-11/h9H,3-8H2,1-2H3,(H,13,14)
- InChIKey: IIDOMVGWHOKCPJ-UHFFFAOYSA-N
- ほほえんだ: N1C2CCC(C)CC=2C(CCCC)=N1
計算された属性
- せいみつぶんしりょう: 192.162648646g/mol
- どういたいしつりょう: 192.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 28.7Ų
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-784256-1.0g |
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |
2137776-89-5 | 95% | 1.0g |
$1142.0 | 2024-05-22 | |
Enamine | EN300-784256-0.05g |
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |
2137776-89-5 | 95% | 0.05g |
$959.0 | 2024-05-22 | |
Enamine | EN300-784256-0.1g |
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |
2137776-89-5 | 95% | 0.1g |
$1005.0 | 2024-05-22 | |
Enamine | EN300-784256-0.25g |
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |
2137776-89-5 | 95% | 0.25g |
$1051.0 | 2024-05-22 | |
Enamine | EN300-784256-0.5g |
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |
2137776-89-5 | 95% | 0.5g |
$1097.0 | 2024-05-22 | |
Enamine | EN300-784256-10.0g |
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |
2137776-89-5 | 95% | 10.0g |
$4914.0 | 2024-05-22 | |
Enamine | EN300-784256-2.5g |
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |
2137776-89-5 | 95% | 2.5g |
$2240.0 | 2024-05-22 | |
Enamine | EN300-784256-5.0g |
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole |
2137776-89-5 | 95% | 5.0g |
$3313.0 | 2024-05-22 |
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole 関連文献
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazoleに関する追加情報
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole: A Comprehensive Overview
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole, also known by its CAS number 2137776-89-5, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the indazole family, a class of heterocyclic aromatic compounds characterized by their unique structural properties and versatile applications. The molecule features a fused bicyclic system with a five-membered indole ring and a six-membered tetrahydro ring, making it highly functionalizable and suitable for various chemical modifications.
The structural uniqueness of 3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole lies in its combination of aromaticity and saturated rings. The indazole core provides aromatic stability, while the tetrahydro ring introduces flexibility and reactivity. This duality makes the compound an attractive candidate for use in drug design, where both stability and reactivity are crucial. Recent studies have highlighted its potential as a scaffold for developing bioactive molecules targeting various therapeutic areas.
In terms of synthesis, 3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole can be prepared through a variety of methods, including cyclization reactions of appropriate precursors. One notable approach involves the use of enamine intermediates or Michael addition reactions to construct the tetrahydroindazole framework. These methods have been optimized in recent years to improve yield and selectivity, making the compound more accessible for research and industrial applications.
The chemical properties of 3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole are heavily influenced by its substituents. The butyl group at position 3 imparts lipophilicity, enhancing the compound's solubility in organic solvents. Meanwhile, the methyl group at position 5 contributes to steric effects and electronic modulation. These substituents collectively influence the compound's reactivity in various chemical transformations.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of 3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and potential sites for electrophilic or nucleophilic attack. These findings have been instrumental in guiding synthetic strategies for derivatives with tailored properties.
In terms of applications, 3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole has shown promise in several areas. In materials science, it has been explored as a building block for constructing advanced materials with tailored optical and electronic properties. Additionally, its role as an intermediate in drug discovery has been underscored by recent studies targeting enzyme inhibition and receptor modulation.
The future outlook for 3-butyl-5-methyl-4,5,6,tetrahydroindazole is bright. Ongoing research is focused on expanding its synthetic versatility and exploring novel applications in biotechnology and nanotechnology. As our understanding of this compound deepens through cutting-edge research methodologies like machine learning-driven molecular modeling and high-throughput screening techniques,the potential for innovative breakthroughs continues to grow.
2137776-89-5 (3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole) 関連製品
- 1207174-85-3(7-Bromo-3H-imidazo[4,5-b]pyridine)
- 872358-02-6((5R)-5-Cyclohexyl-2-pyrrolidinone)
- 349133-59-1(N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide)
- 1803686-87-4(Ethyl 3-amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetate)
- 2172068-64-1(4-(benzyloxy)-2-formyl-1H-indole-3-carboxylic acid)
- 2227758-83-8((2S)-4-(methylsulfanyl)butan-2-ol)
- 1804434-07-8(6-Hydroxy-2-methoxy-4-(trifluoromethoxy)pyridine-3-sulfonamide)
- 920395-21-7(N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide)
- 1315365-40-2(tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate)
- 62983-70-4(DI-beta-D-Xylopyranosylamine)




